molecular formula C14H19N3 B8343366 1-Methyl-4-(4-methylphenylamino)piperidine-4-carbonitrile

1-Methyl-4-(4-methylphenylamino)piperidine-4-carbonitrile

Cat. No. B8343366
M. Wt: 229.32 g/mol
InChI Key: LHHSLUFWPJLZRY-UHFFFAOYSA-N
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Patent
US08658681B2

Procedure details

Sodium cyanide (0.318 g, 6.5 mmol) was added to a mixture of p-toluidine (0.535 g, 5 mmol) and 1-methyl-4-piperidinone (0.678 g, 6 mmol) in acetic acid 90% (5 ml). The reaction mixture was stirred at room temperature for 6 h and then 100 ml of dichloromethane was added. The organic layer was washed with a solution NaOH, 2N (2×50 ml), dried over magnesium sulfate, concentrated and chromatographed (DCM and then acetone) to obtained 27a (0.722 g, 3.15 mmol, 63%).
Quantity
0.318 g
Type
reactant
Reaction Step One
Quantity
0.535 g
Type
reactant
Reaction Step One
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
63%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[CH3:12][N:13]1[CH2:18][CH2:17][C:16](=O)[CH2:15][CH2:14]1.ClCCl>C(O)(=O)C.CC(C)=O>[CH3:12][N:13]1[CH2:18][CH2:17][C:16]([NH:4][C:5]2[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=2)([C:1]#[N:2])[CH2:15][CH2:14]1 |f:0.1|

Inputs

Step One
Name
Quantity
0.318 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
0.535 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
0.678 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with a solution NaOH, 2N (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (DCM

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN1CCC(CC1)(C#N)NC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.15 mmol
AMOUNT: MASS 0.722 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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